7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one
Description
7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one is a heterocyclic compound featuring fused pyrazole and 1,3,4-oxadiazine rings, with a methyl substituent at position 6. The compound’s synthesis likely involves multi-component reactions or cyclization strategies, as seen in structurally related systems .
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
7-methyl-6H-pyrazolo[4,3-e][1,3,4]oxadiazin-3-one |
InChI |
InChI=1S/C5H4N4O2/c1-2-3-4(8-6-2)11-5(10)9-7-3/h1H3,(H,6,8) |
InChI Key |
SJDBQDODFYOTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=O)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with a suitable carbonyl compound in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
- Core Structure: Combines pyranopyrazole and oxazine rings.
- Substituents : 4-Methoxyphenyl and methyl groups at positions 3 and 7.
- Synthesis : Prepared via a four-component one-pot reaction, highlighting efficient synthetic accessibility .
- Key Differences: The pyranopyrazole-oxazine scaffold differs from the pyrazolo-oxadiazine system in ring saturation and electronic properties. The methoxyphenyl group may enhance lipophilicity compared to the methyl substituent in the target compound.
Sulfonamide-1,3,4-Oxadiazole Derivatives
- Core Structure : 1,3,4-Oxadiazole with sulfonamide substituents.
- Bioactivity : Exhibits broad-spectrum antibacterial and antifungal activity, attributed to the sulfonamide moiety’s electron-withdrawing effects .
- Key Differences : The absence of a fused pyrazole ring in these derivatives reduces structural complexity but maintains pharmacological relevance.
5-Substituted 1,3,4-Oxadiazole-Triazin-3(2H)-ones
- Core Structure: Triazinone fused with 1,3,4-oxadiazole.
- Bioactivity: Demonstrates anti-inflammatory and analgesic properties in animal models, likely due to the triazinone moiety’s ability to modulate protein denaturation .
Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one Derivatives
- Core Structure: Pyrazolo-oxazine with a quinoline substituent.
- Synthesis : Involves phosphorus oxychloride-mediated cyclization with substituted anilines, contrasting with the acetic anhydride-mediated methods used for related compounds .
- Key Differences: The quinoline substituent may confer distinct electronic and steric effects compared to the methyl group in the target compound.
Table 1: Comparative Analysis of Heterocyclic Analogues
Key Observations :
- Synthetic Accessibility : Multi-component reactions (e.g., one-pot syntheses in ) offer efficiency for complex heterocycles, whereas stepwise methods (e.g., ) allow precise substituent incorporation.
- Bioactivity Trends: Sulfonamide-oxadiazoles () and triazinone-oxadiazoles () highlight how substituents dictate target specificity. The methyl group in the target compound may optimize bioavailability compared to bulkier substituents.
- Structural Impact : The pyrazolo-oxadiazine core’s nitrogen-rich architecture could enhance binding to enzymatic targets (e.g., proteases or kinases) compared to simpler oxadiazoles .
Biological Activity
7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one features a pyrazolo-oxadiazine core, which contributes to its unique pharmacological properties. The molecular formula is , with a molecular weight of 138.13 g/mol.
Biological Activity Overview
Research indicates that 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi.
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy, showing cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor for specific serine proteases, which are crucial in various physiological processes and disease mechanisms .
The biological activity of 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound interferes with the protein synthesis machinery in microbial cells.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Modulation of Signaling Pathways : It influences various signaling cascades associated with inflammation and cell proliferation.
Antimicrobial Activity
A study conducted on various derivatives of 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL depending on the derivative used.
| Compound Derivative | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 10 | S. aureus |
| Derivative B | 25 | E. coli |
| Derivative C | 5 | Candida albicans |
Anticancer Properties
In vitro studies demonstrated that 7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one showed significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM.
Enzyme Inhibition
Research focusing on serine protease inhibition revealed that the compound effectively inhibited trypsin-like enzymes with an IC50 value of 12 µM. This suggests potential applications in treating diseases where serine proteases play a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
